molecular formula C17H17Cl2NO2 B2662624 1-(3,4-Dichlorophenyl)-3-(4-ethoxyanilino)-1-propanone CAS No. 341940-99-6

1-(3,4-Dichlorophenyl)-3-(4-ethoxyanilino)-1-propanone

Cat. No.: B2662624
CAS No.: 341940-99-6
M. Wt: 338.23
InChI Key: MIFJOJCWIDHDEN-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(4-ethoxyanilino)-1-propanone is a useful research compound. Its molecular formula is C17H17Cl2NO2 and its molecular weight is 338.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymerization Initiators

One relevant area of research involves the synthesis of organic compounds and their applications as initiators in polymerization processes. For instance, the synthesis of (3-(2′-ethoxyethoxy)propyl)lithium from 1-chloro-3-(2′-ethoxyethoxy)-propane demonstrates the preparation of an anion polymerization initiator, showcasing methodologies that might be adaptable for compounds like 1-(3,4-Dichlorophenyl)-3-(4-ethoxyanilino)-1-propanone (Feng, 2005).

Cytotoxic Agents

In the pharmaceutical sector, the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides as potential cytotoxic agents provides insight into the medicinal chemistry applications of similar compounds. These compounds were synthesized via Mannich reactions, indicating a pathway that could be explored for the synthesis and application of this compound in therapeutic contexts (Mete, Gul, & Kazaz, 2007).

Catalytic Arylation and Alkenylation

The iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp3)–H bonds with organoborate reagents highlight a method of modifying organic molecules that could be relevant for functionalizing or altering the chemical structure of this compound to enhance its properties or applications (Ilies et al., 2017).

Material Science and Spectroscopy

Studies on polymorphism, such as the spectroscopic and diffractometric study of polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, offer insights into solid-state characterization techniques. These techniques could be applicable in analyzing the physical properties of this compound, potentially informing its storage, stability, or formulation (Vogt et al., 2013).

Corrosion Inhibition

The examination of propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole as inhibitors of mild steel corrosion in hydrochloric acid highlights an industrial application of organic compounds. Such research could point to potential uses of this compound in corrosion prevention or material protection (Olasunkanmi & Ebenso, 2019).

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-ethoxyanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-2-22-14-6-4-13(5-7-14)20-10-9-17(21)12-3-8-15(18)16(19)11-12/h3-8,11,20H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFJOJCWIDHDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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